3-Chloro-6-(4-nitrophenoxy)pyridazine
Overview
Description
3-Chloro-6-(4-nitrophenoxy)pyridazine is a heterocyclic compound with the molecular formula C10H6ClN3O3. It is a derivative of pyridazine, a six-membered ring containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(4-nitrophenoxy)pyridazine typically involves the reaction of 3-chloropyridazine with 4-nitrophenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution of the chlorine atom by the nitrophenoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and reduce hazardous waste generation .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(4-nitrophenoxy)pyridazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Various oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyridazines: Nucleophilic substitution can lead to various substituted pyridazines depending on the nucleophile used.
Scientific Research Applications
3-Chloro-6-(4-nitrophenoxy)pyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and other diseases.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies involving enzyme inhibition and other biochemical pathways.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(4-nitrophenoxy)pyridazine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. For example, derivatives of pyridazine have been shown to inhibit kinases involved in cancer cell proliferation . The molecular targets and pathways involved include the inhibition of enzymes like c-Met and Pim-1, which are crucial for cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with a similar structure but without the chloro and nitrophenoxy substituents.
Pyridazinone: A derivative with a carbonyl group at position 3, known for its diverse pharmacological activities.
Triazolopyridazine: A fused ring system with additional nitrogen atoms, often studied for its anticancer properties.
Uniqueness
3-Chloro-6-(4-nitrophenoxy)pyridazine is unique due to the presence of both chloro and nitrophenoxy groups, which confer specific chemical reactivity and potential biological activity. This combination of substituents makes it a valuable intermediate in the synthesis of more complex molecules with targeted properties .
Properties
IUPAC Name |
3-chloro-6-(4-nitrophenoxy)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O3/c11-9-5-6-10(13-12-9)17-8-3-1-7(2-4-8)14(15)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFJAGBVSNULLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423418 | |
Record name | 3-chloro-6-(4-nitrophenoxy)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1490-54-6 | |
Record name | 3-chloro-6-(4-nitrophenoxy)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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